molecular formula C19H26N2O3S B1388502 (1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate CAS No. 1170797-45-1

(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate

Cat. No.: B1388502
CAS No.: 1170797-45-1
M. Wt: 362.5 g/mol
InChI Key: BMCAWYPTXBFSOF-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate is a chemical compound with the molecular formula C19H26N2O3S. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate typically involves the reaction of (1-(Pyridin-2-yl)cyclohexyl)methanamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the tosylate salt. The process involves:

  • Dissolving (1-(Pyridin-2-yl)cyclohexyl)methanamine in an appropriate solvent such as methanol or ethanol.
  • Adding p-toluenesulfonic acid to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyridin-2-yl)cyclohexyl)methanamine hydrochloride
  • (1-(Pyridin-2-yl)cyclohexyl)methanamine sulfate
  • (1-(Pyridin-2-yl)cyclohexyl)methanamine nitrate

Uniqueness

(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate is unique due to its tosylate group, which enhances its solubility and reactivity compared to other salts. This makes it particularly useful in certain chemical reactions and applications where these properties are advantageous.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(1-pyridin-2-ylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.C7H8O3S/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11;1-6-2-4-7(5-3-6)11(8,9)10/h2,5-6,9H,1,3-4,7-8,10,13H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCAWYPTXBFSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
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(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
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(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
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(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
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(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
Reactant of Route 6
(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate

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